molecular formula C25H22FNO5 B12299507 Fmoc-2-fluoro-4-methoxy-L-phenylalanine

Fmoc-2-fluoro-4-methoxy-L-phenylalanine

Cat. No.: B12299507
M. Wt: 435.4 g/mol
InChI Key: YCHZELUQZZQELX-UHFFFAOYSA-N
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Description

Fmoc-2-fluoro-4-methoxy-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorine atom at the 2-position, and a methoxy group at the 4-position of the phenyl ring. It is primarily used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-fluoro-4-methoxy-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-4-methoxy-L-phenylalanine with the Fmoc group. This can be achieved through the reaction of 2-fluoro-4-methoxy-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-fluoro-4-methoxy-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    Sodium Carbonate: Acts as a base in the protection reaction.

    Tetrahydrofuran (THF): Common solvent used in the synthesis.

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-2-fluoro-4-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other functional groups. The fluorine and methoxy groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-fluoro-4-methoxy-L-phenylalanine is unique due to the presence of both fluorine and methoxy groups, which can significantly alter the properties of peptides and proteins. This dual modification allows for greater versatility in peptide synthesis and the study of protein interactions .

Properties

Molecular Formula

C25H22FNO5

Molecular Weight

435.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29)

InChI Key

YCHZELUQZZQELX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

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